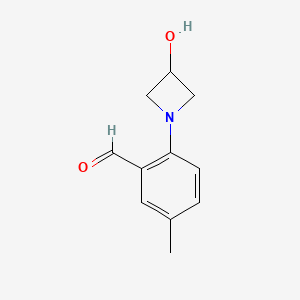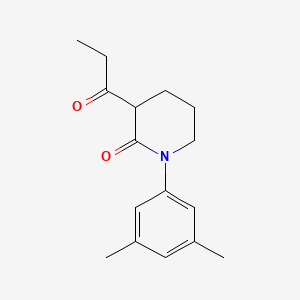![molecular formula C5H8BrF3S B13191375 1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane is an organobromine compound that features a bromine atom attached to a butane chain, with a trifluoromethylsulfanyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobutan-1-ol with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming 4-[(trifluoromethyl)sulfanyl]butane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include 4-hydroxy-1-[(trifluoromethyl)sulfanyl]butane, 4-cyano-1-[(trifluoromethyl)sulfanyl]butane, and 4-amino-1-[(trifluoromethyl)sulfanyl]butane.
Oxidation: Products include 1-Bromo-4-[(trifluoromethyl)sulfinyl]butane and 1-Bromo-4-[(trifluoromethyl)sulfonyl]butane.
Reduction: The major product is 4-[(trifluoromethyl)sulfanyl]butane.
Aplicaciones Científicas De Investigación
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[(trifluoromethyl)sulfanyl]butane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the trifluoromethylsulfanyl group can participate in redox reactions. The compound’s effects on biological systems may involve the modification of proteins or enzymes, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-fluorobutane: Similar in structure but with a fluorine atom instead of the trifluoromethylsulfanyl group.
1-Bromo-4-ethoxybutane: Contains an ethoxy group instead of the trifluoromethylsulfanyl group.
1-Bromo-4-[(trifluoromethyl)sulfonyl]butane: Features a sulfonyl group instead of the sulfanyl group.
Uniqueness
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics.
Propiedades
Fórmula molecular |
C5H8BrF3S |
|---|---|
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
1-bromo-4-(trifluoromethylsulfanyl)butane |
InChI |
InChI=1S/C5H8BrF3S/c6-3-1-2-4-10-5(7,8)9/h1-4H2 |
Clave InChI |
JPQNPJPNMCTTKE-UHFFFAOYSA-N |
SMILES canónico |
C(CCBr)CSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)


methanol](/img/structure/B13191326.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)


![2-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13191358.png)






